7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid
Description
Structural Isomerism
The compound exhibits positional isomerism due to variability in substituent placement on the indene ring. For example, shifting the chlorosulfonyl group to position 6 or the carboxylic acid to position 4 would yield distinct isomers.
Tautomerism
While the compound lacks classical keto-enol tautomerism due to its fully substituted carbonyl group, proton shift-mediated tautomerism is theoretically plausible in acidic or basic conditions. The carboxylic acid group (–COOH) may transiently adopt a deprotonated carboxylate form (–COO⁻), while the sulfonyl chloride (–SO₂Cl) could participate in resonance stabilization.
Comparative studies on related indene derivatives, such as 1H-indene-1-carboxylic acid , reveal that tautomeric equilibria are influenced by solvent polarity and pH. For instance, aqueous solutions of indene carboxylic acids exhibit keto-enol interconversion with equilibrium constants (pKₑ) around 7.48.
Comparative Analysis with Related Indene Derivatives
The structural and functional diversity of indene derivatives is illustrated below:
| Compound Name | Molecular Formula | Substituent Positions | Functional Groups |
|---|---|---|---|
| 7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid | C₁₀H₉ClO₄S | 5,7 | Carboxylic acid, Chlorosulfonyl |
| 5-(Chlorosulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid | C₁₀H₉ClO₄S | 2,5 | Carboxylic acid, Chlorosulfonyl |
| 7-Sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid | C₁₀H₁₁NO₄S | 5,7 | Carboxylic acid, Sulfonamide |
| 5-Cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid | C₁₆H₂₀O₂ | 1,5 | Carboxylic acid, Cyclohexyl |
Key Observations :
- Positional Effects : The chlorosulfonyl group’s position (5 vs. 7) alters electronic distribution and steric interactions, impacting reactivity.
- Functional Group Synergy : Carboxylic acid and sulfonyl groups enhance polarity, making the compound suitable for coordination chemistry or as a synthetic intermediate.
- Biological Relevance : Sulfonamide-substituted analogs exhibit antimicrobial activity, suggesting potential for functionalization studies.
Properties
IUPAC Name |
7-chlorosulfonyl-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c11-16(14,15)9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAURUXLBQZWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)C(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183437-92-4 | |
| Record name | 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with commercially available or readily synthesized indene derivatives, such as 5-chloro-1-indanone or related compounds, which serve as the precursor for further functionalization.
Chlorosulfonylation of Indene Derivatives
The key step involves introducing the chlorosulfonyl group onto the indene ring. This is achieved through electrophilic sulfonylation using chlorosulfonic acid or chlorosulfonyl reagents under controlled conditions:
Indene derivative + chlorosulfonic acid → 7-(chlorosulfonyl)-indene derivative
- Reaction Conditions: Typically performed at low temperatures (0–25°C) to control regioselectivity and prevent overreaction.
- Notes: The regioselectivity is influenced by existing substituents on the indene ring, with the sulfonylation favoring positions activated by electron-donating groups.
Workup and Purification
Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate or sodium hydroxide, and the product is extracted with organic solvents such as dichloromethane or toluene, followed by purification via recrystallization or chromatography.
Conversion to the Carboxylic Acid Functional Group
Oxidation of the Indene Derivative
The methyl or other side-chain substituents are oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), or chromium trioxide (CrO₃):
Indene derivative with methyl group + oxidant → 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid
- Reaction Conditions: Usually performed under reflux in aqueous or mixed solvents, with careful control to prevent overoxidation or ring degradation.
Alternative Pathways
In some cases, the carboxylic acid is introduced via hydrolysis of ester intermediates, which are synthesized in earlier steps and then hydrolyzed under acidic or basic conditions.
Optimized Synthesis Routes from Patent Literature
Recent patents provide detailed methodologies emphasizing safety, yield, and purity:
| Step | Reagents & Conditions | Key Notes | Reference |
|---|---|---|---|
| Chlorosulfonylation | Chlorosulfonic acid, low temperature (0–25°C) | Regioselectivity control | |
| Workup | Neutralization, organic extraction | Purity enhancement | |
| Oxidation to Carboxylic Acid | KMnO₄ or K₂Cr₂O₇, reflux | Overoxidation avoidance | |
| Purification | Recrystallization, chromatography | Final product quality |
Research Findings and Data Summary
- Yield Optimization: Using controlled temperature and stoichiometry of chlorosulfonylating agents improves regioselectivity and yield.
- Reaction Solvent: Toluene or dichloromethane are preferred for sulfonylation steps due to their inertness and ease of removal.
- Reaction Time: Typically ranges from 2–6 hours depending on temperature and reagent concentration.
- Purity: Achieving high purity (>98%) requires careful washing and recrystallization, especially to remove residual chlorosulfonyl reagents and by-products.
Notes and Considerations
- Safety: Chlorosulfonic acid is highly corrosive; reactions should be performed in well-ventilated fume hoods with proper PPE.
- Environmental Impact: Waste disposal of chlorosulfonic acid and oxidants must adhere to environmental regulations.
- Scale-up: Larger scale preparations require meticulous control of temperature and reagent addition rates to prevent runaway reactions.
Summary of Key Parameters
Chemical Reactions Analysis
Types of Reactions
7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonates.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Common Synthetic Routes:
- Chlorosulfonation : Utilizing chlorosulfonic acid under controlled conditions.
- Substitution Reactions : The compound can undergo nucleophilic substitutions with amines or alcohols, leading to the formation of sulfonamides or sulfonates respectively.
Organic Synthesis
7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity towards nucleophiles makes it a valuable building block in organic chemistry.
Medicinal Chemistry
The compound has been investigated for its potential use in developing pharmaceutical agents. Its sulfonyl group enhances biological activity, making it a candidate for further research into therapeutic applications.
Materials Science
In materials science, this compound is utilized to prepare advanced materials with specific chemical properties. Its unique structure allows for modifications that can result in materials with tailored functionalities.
Case Study 1: Anticancer Research
Recent studies have explored the use of compounds similar to 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid as part of hybrid molecules designed for anticancer activity. By integrating sulfonamide fragments with other active moieties, researchers aim to enhance the efficacy of new anticancer agents .
Case Study 2: Synthesis of Sulfonamide Derivatives
Research has demonstrated that derivatives of this compound can be synthesized through substitution reactions with various amines. These derivatives exhibit promising biological activities and are being evaluated for their potential therapeutic effects .
Mechanism of Action
The mechanism of action of 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl functionalities into target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid with structurally related indene derivatives, focusing on substituents, physicochemical properties, and reactivity.
Structural Analogues
Physicochemical Properties
- Reactivity: The chlorosulfonyl group in the target compound is significantly more reactive than amino or ester groups, enabling rapid sulfonamide bond formation under mild conditions . In contrast, the methyl ester derivative (C₁₁H₁₁ClO₄) exhibits stability against hydrolysis due to solvent optimization (n-hexane over dichloromethane) .
- Solubility : The carboxylic acid group (-COOH) in 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid confers moderate water solubility, whereas ethyl ester analogues (e.g., C₁₂H₁₄O₂) are more lipophilic .
- Thermal Stability: Oxo-substituted derivatives (e.g., 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid) show lower thermal stability due to keto-enol tautomerism, unlike the chlorosulfonyl analogue .
Biological Activity
7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its structural features that include a chlorosulfonyl group and a bicyclic indene system. This article explores its biological activities, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C₁₀H₉ClO₄S
- Molecular Weight : 260.69 g/mol
- CAS Number : 1183437-92-4
- Structural Features : The compound consists of a chlorosulfonyl group attached to the indene framework, contributing to its reactivity and biological interactions .
Antimicrobial Properties
7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid exhibits notable antimicrobial activity. Its structural similarity to sulfonamide antibiotics suggests that it may inhibit bacterial growth by disrupting folate synthesis pathways. This mechanism is crucial as many sulfonamides act through competitive inhibition of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway.
The chlorosulfonyl group in 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations that can lead to the formation of biologically active derivatives. The ability of the compound to interact with biological nucleophiles may underlie its antimicrobial and cytotoxic activities.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-(Chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid | Chlorosulfonyl group | Antimicrobial | Enhanced reactivity due to chlorine substituent |
| Sulfamethoxazole | Sulfonamide structure | Broad-spectrum antibiotic | Established clinical use |
| 7-Hydroxy-3,4-dihydrocadalene | Cadinane skeleton | Cytotoxic against breast cancer | Induces oxidative stress |
Research Insights
Research indicates that compounds structurally related to 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid have shown varying degrees of cytotoxicity against cancer cell lines. For instance, studies on related cadinane derivatives highlight their potential in inducing cell death through mechanisms involving reactive oxygen species (ROS) production and modulation of apoptotic pathways .
Applications in Medicinal Chemistry
Given its promising biological activity, 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid could serve as a lead compound for developing new antimicrobial agents or anticancer drugs. Its ability to modify biological pathways through nucleophilic interactions opens avenues for further synthetic modifications aimed at enhancing potency and selectivity.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 7-(chlorosulfonyl)-2,3-dihydro-1H-indene-5-carboxylic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Ensure respiratory protection (e.g., NIOSH-approved respirators) if dust or aerosols form .
- Ventilation : Operate in fume hoods with adequate exhaust to minimize inhalation risks .
- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) for containment. Dispose of waste via licensed hazardous waste services .
Q. Which spectroscopic methods are optimal for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the indene backbone and substituents (e.g., chlorosulfonyl group). Compare shifts with related indene-carboxylic acids (e.g., 6-chloro derivatives) .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., CHClOS) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (S=O stretch at ~1370–1330 cm, carboxylic acid O-H ~2500–3000 cm) .
Q. How can solubility and stability be empirically assessed for this compound?
- Methodological Answer :
- Solubility Screening : Test in polar (water, DMSO) and non-polar solvents (hexane) under controlled pH. Monitor dissolution via UV-Vis spectroscopy .
- Stability Studies : Use accelerated stability testing (40°C/75% RH) over 1–4 weeks. Analyze degradation via HPLC and compare with analogs (e.g., indene derivatives with sulfonyl groups) .
Advanced Research Questions
Q. What synthetic strategies are viable for introducing the chlorosulfonyl group to the indene scaffold?
- Methodological Answer :
- Direct Sulfonation-Chlorination : React indene-5-carboxylic acid with chlorosulfonic acid (ClSOH) at 0–5°C, followed by quenching with HCl to stabilize the sulfonyl chloride .
- Post-Functionalization : Use Pd-catalyzed coupling to install sulfonyl groups, leveraging halogenated intermediates (e.g., bromo-indene precursors) .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .
Q. How can computational modeling predict the reactivity of the chlorosulfonyl group in aqueous environments?
- Methodological Answer :
- DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-31G* level. Calculate electrostatic potential maps to identify electrophilic sites (e.g., sulfonyl chloride reactivity) .
- Hydrolysis Prediction : Simulate reaction pathways (e.g., nucleophilic attack by HO) using transition-state theory. Compare with experimental kinetic data from pH-controlled hydrolysis studies .
Q. What approaches resolve contradictions in reported toxicity data for sulfonated indene derivatives?
- Methodological Answer :
- Comparative Toxicity Assays : Conduct in vitro assays (e.g., MTT on HepG2 cells) for acute toxicity (24–72 hr exposure). Cross-reference with structurally similar compounds (e.g., 6-chloro-2,3-dihydroindene derivatives) .
- Meta-Analysis : Systematically review existing SDS and literature, prioritizing studies with OECD/GLP compliance. Address discrepancies using dose-response modeling .
Key Considerations
- Contradictions in Data : While some SDS report no carcinogenicity (e.g., ), others classify acute oral toxicity (Category 4; ). Researchers should prioritize GHS-aligned studies and validate with in-house assays.
- Gaps in Physicochemical Data : Empirical studies on melting points, solubility, and stability are needed. Cross-reference with computational predictions (e.g., COSMO-RS for solubility) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
